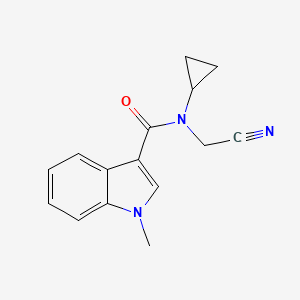

![molecular formula C11H13ClF3N3O2 B2593477 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1049789-26-5](/img/structure/B2593477.png)

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

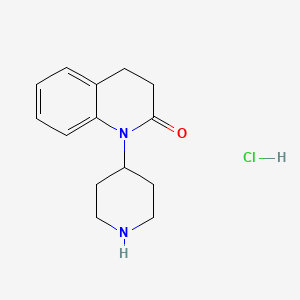

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H12F3N3O2 . It is also known by its CAS number 381242-61-1 .

Molecular Structure Analysis

The molecular structure of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride can be represented by the InChI code: 1S/C11H12F3N3O2.ClH/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H .Physical And Chemical Properties Analysis

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride has a molecular weight of 275.23 g/mol . Its exact mass is 275.08816112 g/mol and its monoisotopic mass is also 275.08816112 g/mol . The compound has a topological polar surface area of 61.1 Ų .科学的研究の応用

Kinase Inhibition

The piperazine moiety in this compound plays a crucial role in designing kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with diseases like cancer. Researchers have explored the use of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride as a scaffold for developing kinase inhibitors. By modifying the piperazine ring, scientists can fine-tune the compound’s binding affinity and selectivity toward specific kinases .

Receptor Modulation

The hydrophilic nature of the piperazine ring makes it an ideal pharmacophore for receptor modulation. Researchers have investigated this compound as a potential ligand for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. By attaching functional groups to the piperazine core, scientists can tailor its interactions with specific receptor subtypes .

Buchwald–Hartwig Amination

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride serves as a valuable building block in synthetic chemistry. The Buchwald–Hartwig amination, a powerful cross-coupling reaction, allows researchers to introduce diverse substituents onto the piperazine ring. This method enables the creation of structurally diverse compounds for drug discovery .

Aromatic Nucleophilic Substitution

The trifluoromethyl-substituted phenyl group in the compound enhances its reactivity in aromatic nucleophilic substitution reactions. Researchers have utilized this property to functionalize the piperazine ring with various aryl or heteroaryl groups. These modified derivatives can be further evaluated for biological activity .

Reductive Amination

The reductive amination of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride allows the introduction of diverse amines. This synthetic strategy enables the creation of libraries of piperazine derivatives with varying substituents. Researchers can then screen these compounds for biological effects, such as receptor binding or enzyme inhibition .

Finkelstein Alkylation and Amide Bond Formation

The compound’s trifluoromethyl group enhances its electrophilicity, making it amenable to Finkelstein alkylation and amide bond formation. These reactions allow the attachment of alkyl or acyl groups to the piperazine core. Researchers can explore the resulting derivatives for applications in medicinal chemistry .

Safety and Hazards

特性

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCCKZPLILRFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

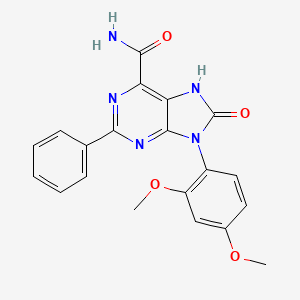

![2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2593399.png)

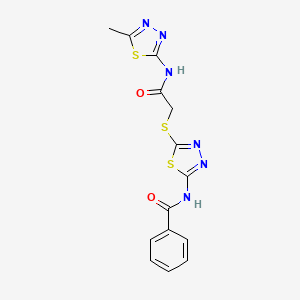

![8,9-Dimethoxy-2-methyl-5-[(3-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2593400.png)

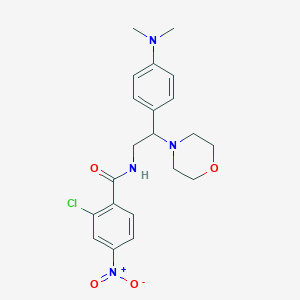

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)

![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B2593416.png)

![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)